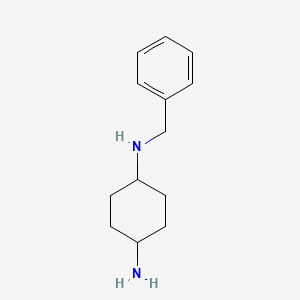

N1-Benzylcyclohexane-1,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-N-benzylcyclohexane-1,4-diamine |

InChI |

InChI=1S/C13H20N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10,14H2 |

InChI Key |

GORHIXPUNZTGMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N1 Benzylcyclohexane 1,4 Diamine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of N1-Benzylcyclohexane-1,4-diamine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, and the protons on the cyclohexane (B81311) ring would be observed. docbrown.info The aromatic protons typically appear in the downfield region (around 7.2-7.4 ppm), exhibiting complex splitting patterns due to coupling with adjacent protons on the phenyl ring. The two protons of the benzylic CH₂ group would give rise to a singlet at approximately 3.65 ppm if there are no adjacent chiral centers or coupling partners. researchgate.net

The protons on the cyclohexane ring would present more complex signals, typically in the upfield region. Their chemical shifts and multiplicities depend on their axial or equatorial positions and their cis/trans relationship to the amine and benzylamino substituents. The methine proton (CH) attached to the same carbon as the benzylamino group and the methine proton on the carbon bearing the primary amine group would show distinct chemical shifts. The remaining methylene protons of the cyclohexane ring would produce a series of overlapping multiplets. The integration of these signals confirms the ratio of protons in different parts of the molecule. docbrown.info High-resolution NMR can reveal splitting patterns that arise from spin-spin coupling, which provides valuable information about the connectivity of atoms. youtube.com

The ¹³C NMR spectrum provides complementary information. It shows distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the benzyl group would appear between ~127 and 138 ppm. researchgate.net The benzylic carbon would be observed around 54 ppm, while the carbons of the cyclohexane ring would resonate at higher fields. The chemical shifts of the C1 and C4 carbons of the cyclohexane ring are particularly diagnostic, as they are directly bonded to nitrogen atoms, shifting them downfield relative to the other ring carbons.

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are approximate values based on data from similar structures. Actual values may vary based on solvent and experimental conditions.

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (multiplet) | 127 - 138 |

| Benzylic Protons (CH₂) | ~3.65 (singlet) | ~54 |

| Cyclohexane Methine (CH-NH₂) | Variable (multiplet) | Variable |

| Cyclohexane Methine (CH-NHBn) | Variable (multiplet) | Variable |

| Cyclohexane Methylene (CH₂) | 1.2 - 2.0 (multiplets) | ~30 - 45 |

Mass Spectrometry Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. chemguide.co.uk When the molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org For this compound (C₁₃H₂₀N₂), the expected molecular weight is approximately 204.31 g/mol . The presence of a prominent peak at m/z ≈ 204 would strongly support the identity of the compound.

The fragmentation pattern provides a fingerprint of the molecule. chemguide.co.uk The molecular ion is often unstable and breaks down into smaller, characteristic fragments. libretexts.org For N-substituted amines, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.orgmiamioh.edu In this compound, several key fragmentation patterns can be anticipated:

Loss of a benzyl radical: Cleavage of the C-N bond between the benzyl group and the cyclohexane ring can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91, which is a very common and often intense peak for benzyl-containing compounds. researchgate.net

Alpha-cleavage at the ring: Fragmentation of the C-C bonds adjacent to the C-N bond within the cyclohexane ring can occur.

Loss of ammonia (B1221849): The primary amine group can be lost as ammonia (NH₃), leading to a peak at M-17.

The relative intensities of these fragment ions can help distinguish between isomers. Purity assessment can also be performed, as impurities would give rise to additional peaks in the mass spectrum at their respective m/z values.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Structural Origin |

|---|---|---|

| 204 | [C₁₃H₂₀N₂]⁺· | Molecular Ion (M⁺·) |

| 113 | [C₆H₁₁N₂]⁺ | Loss of benzyl group ([M - C₇H₇]⁺) |

| 91 | [C₇H₇]⁺ | Benzyl cation |

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration and preferred conformation of this compound. This technique requires a single crystal of the compound, and its analysis provides precise coordinates for every atom in the crystal lattice.

For this compound, X-ray crystallography can unequivocally distinguish between the cis and trans isomers. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net In the trans isomer, the two amine-containing substituents would be in a diaxial or, more likely, a diequatorial position. In the cis isomer, one substituent would be axial and the other equatorial.

Table 3: Potential Crystallographic Data Parameters for this compound Note: This table represents typical parameters that would be determined in an X-ray crystallography study.

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. researchgate.net |

| Conformation | e.g., Chair (cyclohexane) | Reveals the lowest energy arrangement of the rings. researchgate.net |

| Isomer Configuration | cis or trans | Unambiguously determines the relative stereochemistry. |

| Hydrogen Bonding | Donor-Acceptor Distances (Å) | Details the key intermolecular forces stabilizing the structure. nih.gov |

Advanced Chromatographic Methods for Isomer Separation and Purification (HPLC, LC-MS, UPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation, purification, and analysis of this compound and its isomers. walshmedicalmedia.comnih.gov Given the existence of cis and trans isomers, which possess different physical properties and potentially different biological activities, their effective separation is critical.

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of such diamines. tsijournals.comresearchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation of the cis and trans isomers can often be achieved by carefully optimizing the mobile phase composition and pH. nih.gov

For more challenging separations, or for the separation of enantiomers if a chiral synthesis route is used, chiral HPLC columns are necessary. walshmedicalmedia.com These columns contain a chiral stationary phase that interacts differently with the enantiomers, leading to different retention times.

UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase (typically <2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. researchgate.netresearchgate.net This is particularly advantageous for analyzing complex mixtures or for high-throughput screening.

Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection specificity of MS. nih.gov As the separated isomers elute from the column, they are directly introduced into the mass spectrometer, which provides molecular weight and structural information for each peak, confirming the identity of the separated isomers in real-time.

Table 4: Representative Chromatographic Conditions for Diamine Isomer Separation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | HPLC, UPLC | Separation and purification of isomers. walshmedicalmedia.comresearchgate.net |

| Column | Reversed-Phase (e.g., C18, ODS) | Separation based on polarity. tsijournals.com |

| Chiral Column | Separation of enantiomers. nih.gov | |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Elution of the compound from the column. nih.govnih.gov |

| Detector | UV/Vis (PDA), Mass Spectrometer (MS) | Detection and identification of eluting compounds. walshmedicalmedia.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC) | Controls the speed of the separation. nih.gov |

| pH | e.g., pH 9 with triethylamine (B128534) buffer | Optimized to improve peak shape and resolution for amines. nih.gov |

Stereochemical Considerations and Control in N1 Benzylcyclohexane 1,4 Diamine Research

Intrinsic Stereoisomerism of the Cyclohexane (B81311) Ring (cis/trans)

N1-Benzylcyclohexane-1,4-diamine is built upon a cyclohexane-1,4-diamine (B98093) scaffold. This core structure can exist as two geometric isomers: cis and trans. ontosight.aiontosight.ainist.gov In the cis isomer, both amino groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. ontosight.ai

The trans-isomer is generally more stable due to its chair conformation where both amino groups can occupy equatorial positions, minimizing steric hindrance. ontosight.ai The cis-isomer, in contrast, must have one amino group in an axial position and one in an equatorial position in its most stable chair conformation, leading to greater steric strain. ontosight.ai This fundamental difference in the spatial arrangement of the amino groups significantly impacts the physical and chemical properties of the resulting N1-benzyl derivative. ontosight.ai

The substitution of a benzyl (B1604629) group onto one of the nitrogen atoms does not change this intrinsic isomerism but adds another layer of complexity, particularly when considering the molecule's use in chiral environments. The relative orientation of the benzyl group with respect to the other amino group and the cyclohexane ring can influence its reactivity and interaction with other chiral molecules.

Strategies for Stereoselective Synthesis of this compound and its Enantiomers

The development of synthetic methods to selectively produce specific stereoisomers of this compound is crucial for its application in asymmetric catalysis. Strategies often focus on the stereoselective synthesis of the chiral diamine precursor, which is then benzylated.

One common approach involves the use of chiral starting materials. For instance, enantiomerically pure cyclic 1,2-diamines have been synthesized from a chiral biphenyl (B1667301) dicarboxylic acid. capes.gov.br Another method describes the enantioselective preparation of (1S,2S)-trans-1,2-diamino-3-cyclohexene through a double ontosight.aiontosight.ai-sigmatropic rearrangement, with the initial chiral diol obtained via enzymatic resolution. thieme-connect.com While these examples pertain to 1,2-diamines, the principles can be extended to the synthesis of chiral 1,4-diamine derivatives.

Catalytic asymmetric hydroamidation represents another powerful strategy for accessing enantioenriched vicinal diamines. rsc.org For example, NiH/BOX-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones has been shown to produce a variety of enantioenriched vicinal diamines with high enantioselectivities (up to 99% ee) and good yields. rsc.org Such methods could potentially be adapted for the synthesis of chiral cyclohexane-1,4-diamine precursors.

Furthermore, the resolution of racemic mixtures is a viable strategy. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Enantiomeric Excess (ee) Determination and Verification Methodologies

Accurately determining the enantiomeric excess (ee) of chiral this compound and its derivatives is essential to evaluate the success of stereoselective syntheses and to understand its performance in asymmetric catalysis. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful method for separating enantiomers. nih.govchiralpedia.comsigmaaldrich.com The differential interaction between the enantiomers and the chiral selector on the stationary phase leads to different retention times, allowing for their quantification. sigmaaldrich.com For compounds with multiple chiral centers, a combination of chiral and achiral chromatography in series can be employed to separate both enantiomers and diastereomers. sigmaaldrich.com An indirect HPLC method involves derivatizing the chiral amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another valuable tool for ee determination. rsc.org This can be achieved by using chiral solvating agents, such as BINOL derivatives, which form diastereomeric complexes with the enantiomers of the amine, resulting in distinguishable signals in the ¹H or ¹⁹F NMR spectrum. rsc.org The integration of these signals allows for the calculation of the enantiomeric ratio. rsc.orgacs.org Another NMR-based method involves the use of a receptor assembly, such as one composed of iron(II) triflate and pyridine-2,6-dicarbaldehyde, to form diastereomeric complexes with chiral primary amines, which can be analyzed by NMR. nih.gov

Circular Dichroism (CD) Spectroscopy can also be utilized for ee determination. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. By constructing calibration curves, the ee of unknown samples can be determined. nih.gov

Fluorescence-based assays offer a high-throughput method for determining the ee of chiral amines. nih.gov These assays are based on the formation of fluorescent diastereomeric complexes with distinct fluorescence properties, allowing for the quantification of each enantiomer. nih.gov

Table 1: Methodologies for Enantiomeric Excess (ee) Determination

| Methodology | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | High accuracy and resolution. nih.gov |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral solvating agents leading to distinct signals. rsc.org | Rapid and reliable, does not require physical separation of enantiomers. rsc.orgacs.org |

| Circular Dichroism | Differential absorption of circularly polarized light by chiral molecules. nih.gov | Sensitive method. |

| Fluorescence Assay | Formation of fluorescent diastereomeric complexes with distinct emission properties. nih.gov | High-throughput and robust. nih.gov |

Influence of Stereochemistry on Chemical Reactivity and Catalytic Performance

The stereochemistry of this compound and its derivatives plays a pivotal role in their chemical reactivity and, most importantly, in their application as chiral ligands in asymmetric catalysis. The spatial arrangement of the substituents on the cyclohexane ring dictates the three-dimensional structure of the metal complexes they form, which in turn governs the stereochemical outcome of the catalyzed reaction.

Chiral diamines are extensively used as ligands for metal catalysts in a wide range of asymmetric transformations, including hydrogenations, cyclopropanations, and Diels-Alder reactions. capes.gov.bracs.orgacs.org The enantiomeric purity of the diamine ligand is directly correlated with the enantiomeric excess of the product. For instance, partially resolved diamines have been shown to produce products with a corresponding level of enantiomeric excess. acs.org

The cis and trans isomerism of the cyclohexane-1,4-diamine backbone significantly influences the geometry of the resulting metal complexes and, consequently, their catalytic activity and selectivity. Derivatives of trans-1,2-diaminocyclohexane are particularly effective as chiral ligands and have been successfully employed in various catalytic asymmetric reactions. acs.org For example, chiral Cu(II) and Zn(II) complexes with N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane ligands have been used in asymmetric nitroaldol reactions. researchgate.net The coordination of the metal to the chiral diamine creates a five-membered metallaheterocycle with a specific configuration of the nitrogen atoms, which directs the stereochemical course of the reaction. researchgate.net

Similarly, chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used for Mn(I)-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity. rsc.orgnih.gov DFT calculations have revealed that the formation of the major product enantiomer is significantly influenced by the steric repulsion between the substrate and the ligand. nih.gov

The specific stereoisomer of the diamine can also dramatically affect the outcome of a reaction. In some cases, different diastereomers of a ligand can lead to opposite enantiomers of the product or significantly different reaction efficiencies. mdpi.com This highlights the critical importance of controlling the stereochemistry of this compound when it is intended for use in stereoselective applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexane-1,4-diamine |

| (1S,2S)-trans-1,2-diamino-3-cyclohexene |

| (R,R)-1,2-diaminocyclohexane |

| N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane |

| BINOL |

| Iron(II) triflate |

Coordination Chemistry and Ligand Design with N1 Benzylcyclohexane 1,4 Diamine Derivatives

Principles of Ligand Design Utilizing the N1-Benzylcyclohexane-1,4-diamine Framework

The design of effective ligands from the this compound scaffold hinges on understanding its inherent structural and electronic properties. The cyclohexane (B81311) ring can exist in a stable chair conformation, which positions the two amine groups in either a cis (axial-equatorial) or trans (diaxial or diequatorial) arrangement. The 1,4-substitution pattern makes this framework suitable for forming bridging ligands or large chelate rings.

This compound typically acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The flexibility of the cyclohexane backbone allows for a variety of coordination modes. The 1,4-disposition of the nitrogen donors means that chelation to a single metal center would result in a large and often strained 7-membered ring. While such large chelate rings are known, a more common coordination mode for 1,4-diamines is to act as a bridging ligand, linking two metal centers.

However, by modifying the ligand backbone or the substituents, its chelation behavior can be controlled. For instance, creating more rigid structures or introducing other donor groups can favor intramolecular chelation over intermolecular bridging. The coordination geometry is also highly dependent on the metal ion's size, its preferred coordination number, and the presence of other ligands in the coordination sphere.

The true utility of the this compound framework lies in the ability to modulate the ligand's properties through substitution. The benzyl (B1604629) group itself introduces significant steric bulk near one of the nitrogen donor atoms. This steric hindrance can influence the geometry of the resulting metal complex, creating specific pockets around the metal center that can be exploited in applications like catalysis. mdpi.com

The electronic properties of the ligand are also tunable. The benzyl group is generally considered an electron-withdrawing group via induction, which can slightly decrease the basicity of the substituted nitrogen atom. Furthermore, substituents can be placed on the phenyl ring of the benzyl group. Electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro or halo groups) on this ring can systematically alter the electronic density on the nitrogen donor, thereby influencing the strength of the metal-ligand bond. nih.gov Similarly, substitution on the second nitrogen atom (N4) or on the cyclohexane ring itself can provide another layer of steric and electronic control, allowing for fine-tuning of the ligand for a specific purpose. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate the structure and bonding.

Platinum(II) complexes, particularly those containing diamine ligands, are of significant interest due to their applications in cancer chemotherapy. While specific studies on this compound with platinum are not widely documented, the principles can be inferred from related systems like benzylated cyclohexane-1,2-diamines. The synthesis typically involves reacting K₂[PtCl₄] with the diamine ligand.

The N-benzyl group would confer increased lipophilicity to the complex, which could influence its cellular uptake and biodistribution. Spectroscopic characterization would be key to confirming the coordination. In ¹H NMR, the signals for the protons on the cyclohexane ring and the benzyl group would show shifts upon coordination to the platinum center. ¹⁹⁵Pt NMR would show a characteristic resonance confirming the presence of a Pt-N bond.

Table 1: Representative Spectroscopic Data for a Hypothetical [Pt(this compound)Cl₂] Complex

| Technique | Expected Observation |

|---|---|

| FT-IR | Shift in N-H stretching frequencies (for the un-benzylated amine) to lower wavenumbers upon coordination. Appearance of Pt-N and Pt-Cl stretching vibrations in the far-IR region. |

| ¹H NMR | Downfield shift of protons alpha to the nitrogen atoms. Complex splitting patterns for the cyclohexane ring protons. |

| ¹³C NMR | Shifts in the resonances of carbon atoms adjacent to the nitrogen donors. |

| ¹⁹⁵Pt NMR | A single resonance in a region characteristic of Pt(II) complexes with N-donor ligands. |

Ruthenium(II) complexes are renowned for their catalytic activity in a wide range of organic transformations, including hydrogenation, transfer hydrogenation, and oxidation reactions. Chiral diamine ligands derived from cyclohexanediamine (B8721093) are often employed in asymmetric catalysis. A Ru(II) complex with an this compound derivative could be synthesized from precursors like [Ru(arene)Cl₂]₂ or RuCl₂(PPh₃)₃.

The resulting complex would likely adopt a pseudo-octahedral geometry. The steric bulk of the benzyl group would play a crucial role in creating a specific chiral environment if a chiral version of the ligand is used, which is essential for enantioselective catalysis. The electronic properties, modulated by substituents on the benzyl ring, could influence the catalytic activity by affecting the lability of other ligands and the redox potential of the ruthenium center.

Copper(II) and Nickel(II) complexes featuring chiral ligands are widely used as catalysts in enantioselective reactions such as Michael additions, aldol (B89426) reactions, and cyclopropanations. While the 1,4-diamine scaffold is less common for creating a chiral pocket around a single metal atom than the 1,2-diamine, its derivatives have found applications. For instance, Ni(II) complexes with chiral N,N'-dibenzylcyclohexane-1,2-diamine have been shown to be effective catalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.net

In such a system, it is proposed that one diamine ligand acts as the chiral source to induce stereoselectivity, while a second diamine ligand can function as a base to deprotonate the substrate. researchgate.net A complex with this compound could potentially operate via a similar mechanism in the presence of a suitable co-catalyst or base. The synthesis of these complexes is typically straightforward, involving the mixing of the ligand with a Cu(II) or Ni(II) salt like Cu(OAc)₂ or NiBr₂. The resulting complexes are often colored and paramagnetic, making them amenable to study by UV-Vis and EPR spectroscopy.

Table 2: Examples of Enantioselective Reactions Catalyzed by Ni(II)-Diamine Complexes

| Reaction | Catalyst System | Achieved Enantioselectivity (ee) |

|---|---|---|

| Michael addition of diethyl malonate to β-nitrostyrene | Ni(II) with (R,R)-N,N′-dibenzylcyclohexane-1,2-diamine | High |

These examples with the related 1,2-diamine isomer highlight the potential of benzylated cyclohexanediamine frameworks in designing effective catalysts for stereoselective synthesis. researchgate.net

Investigation of Metal-Ligand Interactions and Complex Stability

While the broader class of cyclohexane-diamine derivatives has been a subject of interest in coordination chemistry, with studies on various substituted analogs, specific data on the formation constants, thermodynamic parameters (such as enthalpy and entropy changes), and structural details of metal complexes formed with this compound are not available.

General principles of coordination chemistry suggest that the two nitrogen atoms of the diamine moiety would act as Lewis bases, donating their lone pair of electrons to a metal center to form coordinate bonds. The stability and structure of such potential complexes would be influenced by several factors:

The nature of the metal ion: Different metal ions (e.g., transition metals like copper, nickel, zinc) would exhibit varying affinities for the ligand based on their size, charge, and electronic configuration.

The steric hindrance of the benzyl group: The bulky benzyl substituent on one of the nitrogen atoms would likely influence the coordination environment around the metal center.

However, without specific experimental data from techniques such as potentiometric titrations, spectrophotometry, calorimetry, or computational modeling for this compound, any discussion on its metal-ligand interactions and complex stability would be purely speculative.

Data on Metal-Ligand Interactions and Complex Stability:

Due to the absence of published research on the coordination chemistry of this compound, no data tables of stability constants or thermodynamic parameters for its metal complexes can be provided.

Catalytic Applications of N1 Benzylcyclohexane 1,4 Diamine Derived Systems

Asymmetric Catalysis Mediated by Chiral Benzylated Diamine Ligands

The strategic placement of a benzyl (B1604629) group on one of the nitrogen atoms of the cyclohexane-1,4-diamine (B98093) scaffold plays a crucial role in defining the steric and electronic environment of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity.

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental challenge in organic synthesis. Catalytic systems derived from chiral diamines have proven to be powerful tools in this endeavor.

In the realm of Michael additions , a highly enantioselective reaction of 1,3-dicarbonyl compounds to nitroalkenes has been achieved using a Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst. researchgate.net This catalyst, closely related to the N1-benzylcyclohexane-1,4-diamine structure, has demonstrated broad applicability with various substituted and unsubstituted malonates, β-ketoesters, and nitroalkenes, delivering the corresponding products in high yields and with excellent enantioselectivities. researchgate.net The ease of synthesis of this nickel complex further enhances its appeal for synthetic applications. researchgate.net Organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have also been investigated for the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, although with modest enantioselectivities. mdpi.com

The Henry reaction , or nitroaldol reaction, is another vital C-C bond-forming reaction that benefits from chiral catalysis. nih.govnih.gov While a broad range of chiral metal complexes and organocatalysts have been developed for asymmetric Henry reactions, specific examples employing this compound as the ligand are not extensively documented in the current literature. nih.govbeilstein-journals.org However, the general success of chiral diamines in this transformation suggests the potential of this compound derivatives as effective catalysts.

Asymmetric hydrogenation and transfer hydrogenation are indispensable methods for the synthesis of chiral alcohols and amines. nih.govrsc.orgdocumentsdelivered.com Ruthenium complexes bearing chiral diphosphine and diamine ligands are known to be highly effective for the asymmetric hydrogenation of ketones. nih.gov Similarly, manganese(I) complexes with chiral tetradentate ligands derived from 1,2-diaminocyclohexane have shown good activity and enantioselectivity in the asymmetric hydrogenation of acetophenones. nih.gov

In the context of asymmetric transfer hydrogenation , novel water-soluble rhodium(III) catalysts prepared from N-tosyl-1,2-diphenylethylenediamine have demonstrated high efficiency for the reduction of ketones and imines in water, highlighting the potential of chiral diamines in green chemistry applications. rsc.orgdocumentsdelivered.com While direct applications of this compound in these specific reactions are not prominently reported, the structural similarities to well-established ligands suggest its potential as a valuable component in the design of new catalysts for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for the formation of carbon-carbon bonds. academie-sciences.frlibretexts.orgnih.govnih.govsigmaaldrich.comrsc.org The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and selectivity. N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands are commonly employed in these transformations. academie-sciences.frrsc.org While the use of chiral diamine derivatives as ligands in palladium-catalyzed cross-coupling is an active area of research, specific examples detailing the application of this compound are not yet widespread in the literature.

The asymmetric epoxidation of olefins is a crucial transformation for the synthesis of chiral building blocks. While various catalytic systems have been developed for this purpose, including those based on manganese-salen complexes, specific applications of this compound in stereoselective epoxidation are not well-documented in the available literature. nih.govrsc.org

Mechanistic Investigations of Catalytic Cycles and Stereoinduction Pathways

Understanding the mechanistic details of catalytic cycles and the origins of stereoinduction is paramount for the rational design of more efficient and selective catalysts. For Michael additions catalyzed by diamine-based systems, it is proposed that the catalyst can activate the nucleophile through enamine formation and the electrophile via hydrogen bonding with the nitro group. mdpi.com In organocatalytic tandem Michael addition reactions, the formation of an aza-Michael intermediate followed by a Henry-type reaction has been suggested. beilstein-journals.org Detailed mechanistic studies and stereoinduction models specifically for catalytic systems derived from this compound are an area that warrants further investigation to unlock their full potential.

Development of Recyclable and Heterogenized Catalytic Systems

The development of recyclable and heterogenized catalysts is a key goal in sustainable chemistry. Immobilizing homogeneous catalysts on solid supports or creating water-soluble catalysts can facilitate catalyst recovery and reuse. While there are reports on the development of recyclable catalysts for asymmetric transfer hydrogenation using polymeric chiral diamine ligands, specific examples based on this compound are not yet prevalent. rsc.orgdocumentsdelivered.com The modification of this compound to enable its incorporation into recyclable catalytic systems represents a promising avenue for future research.

N1 Benzylcyclohexane 1,4 Diamine As a Core Structure in Scaffold Based Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

There is no specific information in the reviewed literature that details the use of N1-Benzylcyclohexane-1,4-diamine in the synthesis of complex organic molecules. General principles of organic synthesis would suggest that the primary amine could be selectively acylated, alkylated, or used in condensation reactions, while the secondary, benzylated amine could be deprotected at a later stage to allow for further functionalization. This would enable the construction of intricate molecular frameworks. However, no published examples of such a strategy with this particular compound have been identified.

Application in the Design and Synthesis of Research Probes

The development of research probes is a critical aspect of chemical biology, allowing for the investigation of biological processes. While diamine structures are sometimes incorporated into such probes, there is no specific evidence of this compound being used for this purpose.

Construction of ISRIB Analogues for Mechanistic Studies

ISRIB (Integrated Stress Response Inhibitor) is a well-known research compound that modulates a key cellular stress pathway. Its structure is based on a bis-glycolamide core. While the synthesis of ISRIB analogues is an active area of research, there are no published reports indicating that this compound has been employed as a scaffold to create new analogues for mechanistic studies.

Development of Fluorescent Labeled Derivatives

Fluorescent labeling is a common technique to visualize and track molecules in biological systems. The primary amine of this compound would be a suitable site for the attachment of a fluorophore. However, a search for such fluorescently labeled derivatives of this specific compound did not yield any results.

Strategies for Scaffold Diversity and Structural Modification

Strategies for diversifying scaffolds based on this compound would theoretically involve reactions at both the primary and secondary amine functionalities, as well as modifications to the benzyl (B1604629) group. For instance, the primary amine could be converted into a variety of amides, sulfonamides, or ureas. The benzyl group could be substituted or replaced entirely to explore different steric and electronic effects. Despite these theoretical possibilities, there is no available research that demonstrates the practical application of these strategies for this compound.

Computational and Theoretical Chemistry of N1 Benzylcyclohexane 1,4 Diamine

Quantum Chemical Calculations (Ab Initio and DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of N1-benzylcyclohexane-1,4-diamine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic properties.

DFT, particularly using functionals like B3LYP with a basis set such as 6-311++G(d,p), is a common approach for optimizing the molecular geometry and calculating vibrational frequencies. nih.gov Such calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

For analogous compounds, these calculations have been used to determine properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for identifying potential applications in nonlinear optics. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations on Related Amine Compounds

| Property | Description | Representative Value |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | 5.2 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 D |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | 35 x 10-24 esu |

| First Hyperpolarizability | A measure of the non-linear optical response of the molecule. | 15 x 10-30 esu |

Note: The values presented are representative and derived from studies on structurally similar compounds. Specific values for this compound would require dedicated computational analysis.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

Molecular dynamics (MD) simulations are employed to study the conformational landscape and flexibility of this compound over time. These simulations model the atomic movements by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For instance, studies on cis-1-benzyl-4-methylcyclohexane have shown that the conformation with an equatorial benzyl (B1604629) group is more stable. rsc.org The energetic preference for the equatorial position, known as the A-value, has been determined for the benzyl group.

Table 2: Conformational Preferences of Substituents on a Cyclohexane (B81311) Ring

| Substituent | A-value (kcal/mol) | Preferred Orientation |

| Benzyl | 1.81 | Equatorial |

| Amino (NH2) | ~1.2-1.6 | Equatorial |

This data suggests that in the most stable conformation of this compound, both the benzyl and the amino groups are likely to occupy equatorial positions to minimize steric hindrance.

Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational methods are also invaluable for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization.

DFT calculations can be used to predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The calculated spectra can be compared with experimental data to confirm the molecule's structure. For example, the theoretical vibrational wavenumbers, when appropriately scaled, often show excellent agreement with experimental FT-IR spectra. nih.gov

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

In terms of reaction outcomes, computational chemistry can be used to model reaction pathways and predict the feasibility of different chemical transformations. By calculating the activation energies of potential reaction steps, researchers can identify the most likely products and optimize reaction conditions.

Computational Screening Approaches for Optimized Ligand Design

This compound can serve as a scaffold for the design of new ligands with specific biological activities. Computational screening techniques are essential in this process, allowing for the rapid evaluation of large libraries of virtual compounds.

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. This technique is crucial in structure-based drug design. While not directly studying this compound, research on similar structures highlights the importance of considering receptor flexibility for accurate predictions of binding energies and poses.

By modifying the structure of this compound in silico (e.g., by adding or modifying functional groups) and then docking these derivatives into the active site of a target protein, researchers can identify which modifications are most likely to improve binding affinity and selectivity. This computational pre-screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Future Directions and Emerging Research Frontiers for N1 Benzylcyclohexane 1,4 Diamine

Exploration of Novel Synthetic Pathways and Advanced Functionalization

The future of N1-Benzylcyclohexane-1,4-diamine in various applications is intrinsically linked to the development of efficient and versatile synthetic routes. Current synthetic approaches are not widely documented in peer-reviewed literature, suggesting that this is a fertile area for investigation.

Future research will likely focus on establishing stereoselective synthetic pathways to access specific isomers of this compound. A potential starting point for such investigations could be the methods used for the synthesis of the parent compound, trans-cyclohexane-1,4-diamine. One patented method involves the reaction of a mixture of cis and trans cyclohexane-1,4-dicarboxylic acid with ammonia (B1221849) to form a solid trans-dicarboxylic acid diamide. google.com This is followed by chlorination and subsequent reaction with a hydroxide (B78521) to yield the trans-diamine. google.com Adapting such a route to incorporate the N-benzyl group either before or after the formation of the diamine would be a logical next step.

Advanced functionalization of the this compound scaffold is another promising avenue. The presence of a primary and a secondary amine group offers opportunities for selective derivatization. For instance, the primary amine could be selectively protected, allowing for modification of the secondary amine, followed by deprotection and further functionalization. This would enable the creation of a library of derivatives with tailored properties. Research into bifunctional organocatalysts derived from chiral (1R,2R)-cyclohexane-1,2-diamine has demonstrated the feasibility of selective alkylation and acylation of the amine groups, a strategy that could be adapted for this compound. mdpi.com

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Challenges |

| Reductive Amination | Reaction of cyclohexane-1,4-dione with benzylamine (B48309) and ammonia/a protected amine, followed by reduction. | Potentially a one-pot synthesis. | Control of selectivity to obtain the desired mono-benzyl derivative. |

| Modification of Existing Diamines | Selective benzylation of commercially available cyclohexane-1,4-diamine (B98093). | Utilizes readily available starting materials. | Achieving mono-substitution and avoiding over-alkylation. |

| From Dicarboxylic Acids | Adaptation of the patented synthesis of trans-cyclohexane-1,4-diamine from its dicarboxylic acid precursor. google.com | Potential for high stereoselectivity (trans isomer). | Multi-step process with potentially harsh reagents. |

Design of Next-Generation Ligands for Challenging Asymmetric Transformations

The structural backbone of this compound is highly reminiscent of chiral diamines that have proven to be effective ligands in asymmetric catalysis. Chiral 1,2-diamines, for example, are pivotal in a wide array of asymmetric transformations. researchgate.net The development of chiral derivatives of this compound could therefore lead to a new class of ligands for stereoselective synthesis.

Future research in this area would involve the synthesis of enantiomerically pure this compound. This could be achieved through the resolution of a racemic mixture or, more elegantly, through an asymmetric synthesis. Once obtained, these chiral diamines could be further functionalized, for instance, by introducing phosphine (B1218219) groups to create P,N-ligands. Such ligands are of significant interest due to their potential for hemilability and cooperative effects in catalysis. nih.gov

The potential applications for such novel ligands are vast, ranging from asymmetric hydrogenation and transfer hydrogenation to carbon-carbon bond-forming reactions. For example, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been successfully employed as organocatalysts and as chiral ligands in Meerwein-Ponndorf-Verley reductions and Henry reactions. researchgate.net This precedent strongly suggests that appropriately designed ligands based on the this compound scaffold could exhibit high efficiency and enantioselectivity in similar transformations.

Table 2: Comparison of Related Diamine Ligands in Asymmetric Catalysis

| Ligand Scaffold | Type of Asymmetric Reaction | Reported Efficacy | Reference |

| (1R,2R)-N,N'-Dialkylcyclohexane-1,2-diamine | Meerwein-Ponndorf-Verley reduction, Henry reaction | Good to excellent enantioselectivity | researchgate.net |

| Chiral 1,3-Diamine | Addition reactions in water | Excellent yields and enantiomeric ratios | chemrxiv.org |

| (1R,2R)-N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine | Buchwald-Hartwig Cross Coupling, Heck Reaction, etc. | Effective ligand for various cross-coupling reactions | sigmaaldrich.com |

Integration into Supramolecular Assemblies and Advanced Materials Science

The molecular structure of this compound, with its hydrogen bond donors (the amine groups) and a hydrophobic benzyl (B1604629) group, makes it an interesting building block for supramolecular chemistry and materials science. The potential for hydrogen bonding in the related N1-Benzylbenzene-1,4-diamine has been noted as a feature that could be exploited in the development of new polymers and functional materials. smolecule.com

Future research could explore the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as gels, liquid crystals, or porous organic frameworks. The interplay between the hydrogen bonding of the diamine core and the π-π stacking interactions of the benzyl groups could lead to the formation of novel materials with interesting photophysical or mechanical properties.

Furthermore, the diamine functionality allows for the integration of this compound into polymeric structures. It could serve as a monomer or a cross-linking agent in the synthesis of polyamides, polyureas, or epoxy resins. The incorporation of the benzyl group could impart increased thermal stability and modified mechanical properties to the resulting polymers.

Application in Bio-orthogonal Chemistry and Chemical Biology Tool Development

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve a pair of mutually reactive functional groups that are abiotic. The development of new bio-orthogonal tools is a rapidly expanding field of chemical biology. nih.gov

While this compound itself is not a bio-orthogonal reagent, its scaffold could be modified to create such tools. The primary amine group provides a convenient handle for the introduction of a bio-orthogonal functional group, such as an azide (B81097), alkyne, or a strained alkene. nih.govacs.org For example, acylation of the primary amine with a molecule containing a terminal alkyne would yield a derivative that could participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry". nih.gov

Such modified this compound derivatives could be used as probes to label biomolecules or as components of targeted drug delivery systems. The benzyl group could also be functionalized to carry a payload, such as a fluorescent dye or a therapeutic agent. The development of bio-orthogonal decaging reactions, where a protecting group is cleaved to release an active molecule, is another area where derivatives of this compound could find application. chimia.ch

Table 3: Common Bio-orthogonal Reactions and Potential for this compound

| Bio-orthogonal Reaction | Reactive Partners | Potential Modification of this compound | Reference |

| Staudinger Ligation | Azide and Phosphine | Introduction of an azide group via the primary amine. | acs.org |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide and Alkyne | Introduction of an azide or alkyne group via the primary amine. | nih.gov |

| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine and Strained Alkene/Alkyne | Introduction of a strained alkene or alkyne via the primary amine. | nih.gov |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone and Aminooxy/Hydrazine (B178648) | Conversion of the primary amine to a hydrazine or aminooxy group. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for N1-Benzylcyclohexane-1,4-diamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between benzyl halides and cyclohexane-1,4-diamine derivatives. Key parameters include:

- Catalysts : Palladium-based catalysts for cross-coupling reactions or sodium borohydride for reductive amination .

- Temperature : Controlled heating (60–100°C) to avoid side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product with >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm benzyl and cyclohexane proton environments (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 245.2) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation .

- Light Sensitivity : Protect from UV exposure due to potential amine degradation .

- Moisture Control : Use desiccants to avoid hydrolysis of the benzyl group .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the benzyl group’s para position may show higher electrophilic susceptibility .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO) .

- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for bromination reactions) .

Q. How should researchers address contradictory data on the compound’s toxicity and ecological impact?

- Methodological Answer :

- Tiered Testing :

| Test Type | Protocol | Reference Findings |

|---|---|---|

| Acute Toxicity (OECD 423) | LD > 2000 mg/kg (oral, rat) | |

| Ecotoxicity (OECD 201) | EC (Daphnia magna) = 10–100 mg/L (disputed) |

- Mechanistic Studies : Use in vitro assays (e.g., Ames test) to assess mutagenicity and resolve discrepancies .

Q. What strategies optimize the compound’s application in catalysis or drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.